molecular formula C7H4N2O6 B146820 2,4-Dinitrobenzoic acid CAS No. 610-30-0

2,4-Dinitrobenzoic acid

Cat. No. B146820
CAS RN: 610-30-0
M. Wt: 212.12 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzoic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential for forming supramolecular assemblies. It is known to form complexes with other molecules and has been observed to participate in a variety of intermolecular interactions, particularly involving its nitro groups.

Synthesis Analysis

While the provided papers do not detail the synthesis of 2,4-dinitrobenzoic acid, they do discuss its role in forming complexes. For instance, it forms a 2:1 molecular complex with 1,4-diiodobenzene through iodo-nitro interactions, which highlights the reactivity of its nitro groups .

Molecular Structure Analysis

The molecular structure of 2,4-dinitrobenzoic acid is characterized by the presence of two nitro groups attached to a benzene ring which also contains a carboxylic acid group. This structure allows it to participate in hydrogen bonding and other non-covalent interactions. The crystal structures of three polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate ⋅ 2,4-dinitrobenzoic acid have been reported, showing different space groups and illustrating the versatility of its molecular interactions .

Chemical Reactions Analysis

2,4-Dinitrobenzoic acid is involved in the formation of monoanionic dimers linked via O–H∙∙∙O hydrogen bonds. These dimers are significant as they demonstrate the acid's ability to engage in hydrogen bonding, which is a crucial aspect of its reactivity and its potential to form various molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrobenzoic acid are influenced by its ability to form hydrogen bonds and other intermolecular interactions. The polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate ⋅ 2,4-dinitrobenzoic acid exhibit different types of intermolecular interactions, especially those involving nitro groups, which affect the crystal packing and stability of the compound .

Scientific Research Applications

1. Biological Monitoring and Environmental Health

2,4-Dinitrobenzoic acid is utilized in biological monitoring, particularly in the analysis of human urine for exposure to dinitrotoluene. This analysis is crucial in occupational health, especially among workers in industries dealing with explosives. The method allows for the detection of 2,4-dinitrobenzoic acid, a main metabolite of 2,4-dinitrotoluene, at very low concentrations, enhancing our understanding of internal exposure to hazardous substances (Angerer & Weismantel, 1998).

2. Chemical Analysis and Spectroscopy

The study of short hydrogen bonds in 2,4-dinitrobenzoic acid complexed with pyridine has provided insights into the dynamics of hydrogen bonds and their geometries. This research is significant in the field of chemical physics, offering valuable data for understanding molecular interactions and aiding in the development of analytical methods (Hartl et al., 2013).

3. Electrochemical Studies

Research into the electrochemical properties of materials, such as CrMoV steel in acidic solutions, involves the use of 2,4-dinitrobenzoic acid. These studies are essential in understanding corrosion and material embrittlement, which have broad implications in material science and engineering (Sato & Suzuki, 1988).

4. Supramolecular Chemistry

2,4-Dinitrobenzoic acid plays a role in the field of supramolecular chemistry, particularly in the formation of inclusion complexes and coordination polymers. These complexes and polymers have applications in various areas, including materials science, drug delivery, and the development of new molecular structures (Stalin et al., 2014).

5. Groundwater Pollution and Toxicology

The compound is a subject of study in environmental toxicology, particularly in assessing the genotoxicity of pollutants found in groundwater near ammunition facilities. This research is crucial for understanding the environmental impact of industrial pollutants and for developing strategies to mitigate their effects on human health and the environment (Grummt et al., 2006).

Safety And Hazards

2,4-Dinitrobenzoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the GHS Classification . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIGSRYPZWDGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060584
Record name Benzoic acid, 2,4-dinitro-
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dinitrobenzoic acid

CAS RN

610-30-0
Record name 2,4-Dinitrobenzoic acid
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Record name 2,4-Dinitrobenzoic acid
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Record name 2,4-DINITROBENZOIC ACID
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Record name Benzoic acid, 2,4-dinitro-
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Record name Benzoic acid, 2,4-dinitro-
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Record name 2,4-dinitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
A Sikorski, D Trzybiński - Journal of Molecular Structure, 2013 - Elsevier
We report on the crystal structures of three polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate ⋅ 2,4-dinitrobenzoic acid (I, II and III). Single-crystal X-ray diffraction measurements …
Number of citations: 48 www.sciencedirect.com
T Stalin, K Srinivasan, K Sivakumar - Journal of Molecular Structure, 2014 - Elsevier
The host–guest inclusion complex formation of 2,4-dinitrobenzoic acid (2,4-DNB) with nano-hydrophobic cavity of β-cyclodextrin (β-CD) in solution phase were studied by UV–visible …
Number of citations: 11 www.sciencedirect.com
L Sobczyk, T Lis, Z Olejnik, I Majerz - Journal of Molecular Structure, 2000 - Elsevier
The crystal structure of the title compound contains a short asymmetric O⋯H–N hydrogen bond with an O⋯N distance of 2.561(3)Å at room temperature and 2.547(3)Å at 100K. The …
Number of citations: 18 www.sciencedirect.com
J Angerer, A Weismantel - … of Chromatography B: Biomedical Sciences and …, 1998 - Elsevier
The method of analysis described permits the determination of 2,4-dinitrobenzoic acid down to the lower μgl −1 range in the urine of persons exposed to dinitrotoluene. 2,4-…
Number of citations: 16 www.sciencedirect.com
C Bjorklund, M Nilsson - Acta Chem. Scand, 1968 - actachemscand.org
Decarboxylative coupling of 2, 6-dinitrobenzoic acid with iodobenzene derivatives using copper (I) oxide in quinoline solution gives 2, 6-dinitrobiphenyls in fair yields. When 2, 6-…
Number of citations: 47 actachemscand.org
YH Ren, W Li, FQ Zhao, JH Yi, B Yan, HX Ma… - Journal of Analytical and …, 2013 - Elsevier
3,5-Dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole (DAT) salt (DAT·DNBA) was synthesized and its structure was characterized by element analysis, IR and single-crystal X-ray …
Number of citations: 22 www.sciencedirect.com
DE Lynch, P Sandhu, S Parsons - Australian Journal of Chemistry, 2000 - CSIRO Publishing
The 1 : 1 molecular adducts of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine) with respectively indole-2-carboxylic acid (1) and 2,4-dinitrobenzoic acid (2…
Number of citations: 25 www.publish.csiro.au
YH Kim, WS Song, H Go, CJ Cha, C Lee… - Journal of …, 2013 - Am Soc Microbiol
2-Nitrobenzoate 2-nitroreductase (NbaA) of Pseudomonas fluorescens strain KU-7 is a unique enzyme, transforming 2-nitrobenzoic acid (2-NBA) and 2,4-dinitrobenzoic acid (2,4-DNBA…
Number of citations: 5 journals.asm.org
P Srinivasan, SN Asthana, P Kumaradhas - Combustion, Explosion, and …, 2013 - Springer
The energetic parameters, such as density, bond strength, and sensitivity of explosives/ propellants decide their detonation power and safety. Experimentally, optimization of these …
Number of citations: 6 link.springer.com
M Hartl, L Daemen, H Hartl, I Brüdgam, J Eckert - Chemical Physics, 2013 - Elsevier
The aim of this work was to describe the vibrations connected with the short hydrogen bonds of differing geometries in 2,4-dinitrobenzoic acid and in 2,4-dinitrobenzoic acid complexed …
Number of citations: 4 www.sciencedirect.com

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